molecular formula C13H17ClN2O2 B1677376 Moclobemide CAS No. 71320-77-9

Moclobemide

Katalognummer: B1677376
CAS-Nummer: 71320-77-9
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: YHXISWVBGDMDLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Moclobemide can be synthesized through various methods. One common method involves the reaction of 2-aminoethyldisulfate with p-chlorobenzoyl chloride to form 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt. This intermediate is then reacted with morpholine to produce this compound . Another method involves using acrylamide and morpholine as raw materials to synthesize 4-(2-amino) ethyl morpholine hydrochloride, which is then reacted with chlorodracylic acid ethyl formate anhydride to generate this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions such as temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Moclobemid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von Moclobemid, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Moclobemide selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism underpins its antidepressant effects. Unlike irreversible MAO inhibitors, this compound has a favorable safety profile, with minimal dietary restrictions related to tyramine intake, thus reducing the risk of hypertensive crises commonly associated with older MAO inhibitors .

Therapeutic Applications

  • Major Depressive Disorder :
    • Efficacy : Clinical trials have demonstrated that this compound is more effective than placebo and comparable to tricyclic antidepressants and selective serotonin reuptake inhibitors in treating major depressive disorder .
    • Dosage : The recommended dosage ranges from 300 mg to 600 mg per day, with higher doses showing increased MAO-A occupancy and potentially greater efficacy in treatment-resistant cases .
  • Anxiety Disorders :
    • This compound has shown promise in treating anxiety disorders, although its use in this area is less extensively documented compared to depression. Studies suggest it may be effective for generalized anxiety disorder and social phobia .
  • Cognitive Impairment in Elderly Patients :
    • Preliminary evidence indicates that this compound may improve cognitive function in elderly patients suffering from depression without significant adverse effects on psychomotor performance or cardiovascular health .
  • Comorbid Conditions :
    • Multiple Sclerosis : Research indicates that this compound is well-tolerated and effective in treating depression associated with multiple sclerosis .
    • Epilepsy : Recent studies suggest that this compound can enhance the effectiveness of certain antiepileptic drugs, indicating potential benefits for patients with comorbid epilepsy and depression .

Emerging Applications

  • Combination Therapies :
    • This compound has been explored in combination with other antidepressants (e.g., selective serotonin reuptake inhibitors) to enhance therapeutic outcomes for major depressive disorder. Meta-analyses indicate that such combinations may yield superior efficacy compared to monotherapy .
  • Repurposing for Other Disorders :
    • There is ongoing research into the repurposing of this compound for conditions like Chagas disease due to its pharmacological profile. The potential for drug synergy when combined with other agents is being investigated .

Case Studies and Clinical Evidence

  • A systematic review of clinical trials involving this compound has consistently shown its effectiveness across various subtypes of depression, including dysthymia and endogenous depression, while maintaining a favorable side effect profile compared to traditional antidepressants .
  • In a study assessing the impact of this compound on electroconvulsive therapy thresholds in mice, results indicated that acute administration could enhance the efficacy of certain antiepileptic drugs without significant neurotoxic effects .

Biologische Aktivität

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) that has been primarily used in the treatment of various depressive disorders and, to a lesser extent, anxiety disorders. Its unique pharmacological profile distinguishes it from traditional antidepressants, particularly irreversible monoamine oxidase inhibitors (MAOIs). This article delves into the biological activity of this compound, presenting data from clinical studies, pharmacological evaluations, and its mechanisms of action.

This compound selectively inhibits monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for alleviating depressive symptoms. Unlike traditional MAOIs, this compound does not irreversibly bind to the enzyme, allowing for a more favorable side effect profile and reduced dietary restrictions regarding tyramine intake.

Pharmacological Profile

The pharmacokinetics of this compound reveal that it is well absorbed from the gastrointestinal tract (>95%) but experiences hepatic first-pass metabolism, resulting in a bioavailability of approximately 56% after a single dose, which increases to 90% at steady state due to saturation effects. The peak plasma concentrations occur within 0.3 to 1 hour post-administration, with a terminal half-life of about 1.6 hours .

Key Pharmacological Properties

PropertyValue
Bioavailability~56% (increases to ~90% at steady state)
Peak Plasma Concentration0.3 - 1 hour
Half-life~1.6 hours
Protein Binding~50% (primarily to albumin)
MetabolismHepatic (CYP2C19 and CYP2D6)
EliminationRenal

Clinical Efficacy

This compound has been extensively evaluated in clinical trials for its efficacy in treating major depressive disorder (MDD) and other mood disorders. Meta-analyses have shown that this compound is more effective than placebo and comparable to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in managing acute depression .

Comparative Efficacy in Depression

Study TypeFindings
Meta-analysisThis compound > Placebo; comparable to TCAs/SSRIs
Controlled TrialsEffective in various depressive subtypes
Long-term StudiesMaintained efficacy over 6-12 months

Side Effects Profile

This compound is generally well-tolerated compared to older antidepressants. It has a lower incidence of gastrointestinal side effects and sexual dysfunction compared to SSRIs. Notably, it does not exhibit the anticholinergic effects associated with TCAs or the hypertensive crises linked with irreversible MAOIs .

Common Side Effects

Side EffectIncidence
DizzinessModerate
NauseaModerate
InsomniaModerate
Sexual DysfunctionLower than SSRIs

Case Studies and Clinical Trials

  • Social Phobia : One controlled trial indicated this compound's efficacy in social phobia; however, subsequent studies revealed inconsistent results .
  • Panic Disorder : Comparative trials demonstrated that this compound is as effective as fluoxetine or clomipramine for panic disorder treatment .
  • Bipolar Depression : Research indicates that the risk of inducing mania with this compound is not higher than with other antidepressants .

Eigenschaften

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXISWVBGDMDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040554
Record name Moclobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moclobemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L
Record name SID846440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moclobemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B.
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOCLOBEMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from isopropanol

CAS No.

71320-77-9
Record name Moclobemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71320-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moclobemide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moclobemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOCLOBEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MOCLOBEMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Moclobemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137 °C
Record name Moclobemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MOCLOBEMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4.0 G. of α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone are heated to 90° C. in 15 ml. of glacial acetic acid and 15 ml. of acetic anhydride for 24 hours. The mixture is then cooled to room temperature, poured into 200 ml. of ice-water and rendered basic with 20% sodium hydroxide solution. Thereafter, the mixture is extracted twice with 100 ml. of methylene chloride each time. The methylene chloride extract is washed with water, dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The product is recrystallized from isopropanol, and 0.13 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
Name
α-(p-chlorophenyl)-N-(2-morpholinoethyl)-nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

26 G. of p-chlorobenzaldehyde and 24 g. of N-(2-aminoethyl)-morpholine are boiled in 150 ml. of benzene for 3 hours under reflux with water being separated. Then, the mixture is evaporated to dryness and the residue is distilled at 165° C./0.01 mmHg. 5 G. of the resulting 4-{2-[(p-chlorobenzylidene)-amino]-ethyl}-morpholine, 2.3 g. of sodium acetate and 3 ml. of 30% hydrogen peroxide are stirred in 60 ml. of methanol overnight at room temperature. Thereafter, the mixture is evaporated to dryness and the residue is taken up in 50 ml. of methylene chloride and 50 ml. of water. The phases are separated and the aqueous phase extracted with 50 ml. of methylene chloride. The methylene chloride extract is dried over sodium sulfate and evaporated. The residue is chromatographed over a silica gel column with a mixture of chloroform and ethanol. The pure fractions are combined and evaporated. The residue is recrystallized from isopropanol, and 0.7 g. of p-chloro-N-(2-morpholinoethyl)-benzamide is obtained, which is identical to the product obtained in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moclobemide
Reactant of Route 2
Reactant of Route 2
Moclobemide
Reactant of Route 3
Reactant of Route 3
Moclobemide
Reactant of Route 4
Reactant of Route 4
Moclobemide
Reactant of Route 5
Reactant of Route 5
Moclobemide
Reactant of Route 6
Reactant of Route 6
Moclobemide
Customer
Q & A

Q1: How does moclobemide interact with its target, monoamine oxidase A (MAO-A)?

A1: this compound binds reversibly and selectively to MAO-A, primarily in the brain. [, , , ] This binding inhibits the enzyme's ability to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. [, ]

Q2: What are the downstream effects of MAO-A inhibition by this compound?

A2: By inhibiting MAO-A, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. [, , , ] These neurotransmitters play crucial roles in mood regulation, sleep, and cognitive functions.

Q3: How does the reversibility of this compound's binding to MAO-A affect its pharmacological profile?

A4: The reversible nature of this compound's binding allows for a shorter duration of action and a lower risk of tyramine-induced hypertensive crises compared to irreversible MAO inhibitors like tranylcypromine. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C13H17ClN2O2, and its molecular weight is 268.74 g/mol. [Not explicitly mentioned in the provided papers, but can be found in publicly available databases like PubChem]

Q5: Is there any spectroscopic data available on this compound in the provided research?

A5: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions in the provided research?

A6: The provided research primarily focuses on the in vivo performance of this compound and doesn't provide details on its material compatibility or stability under various environmental conditions.

Q7: Does this compound possess catalytic properties itself?

A8: this compound itself does not have catalytic properties. It acts as an enzyme inhibitor, specifically targeting MAO-A. [, , ]

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research papers primarily focus on clinical trials and pharmacological characterization of this compound. They do not mention specific computational chemistry studies or QSAR models.

Q9: What is known about the stability of this compound in various formulations?

A11: While the provided research doesn't directly address formulation stability, it mentions that this compound is administered orally in capsule or tablet form. [, , ] This implies the existence of formulations that ensure its stability and bioavailability.

Q10: Does the research discuss SHE regulations related to this compound?

A10: The research papers primarily focus on clinical and pharmacological aspects. They don't specifically address SHE regulations, which are typically covered in drug development and manufacturing guidelines.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A13: this compound is well-absorbed orally, reaching peak plasma concentrations within 1-2 hours. [, ] It is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) enzyme CYP2C19 and flavin-containing monooxygenases (FMOs). [, , ] It has a relatively short half-life of 1-4 hours, and its metabolites are excreted primarily in the urine. [, , ]

Q12: Does food intake affect the pharmacokinetics of this compound?

A14: While not explicitly mentioned in the research, one study indicates that the pressor effect of tyramine, which is potentiated by this compound, is attenuated when tyramine is administered with food. [] This suggests that food might influence the absorption or metabolism of this compound.

Q13: Does this compound affect the pharmacokinetics of other drugs?

A15: Yes, this compound can inhibit CYP2C19, potentially affecting the metabolism of drugs metabolized by this enzyme, such as omeprazole. [] It can also interact with other MAO inhibitors, such as selegiline, potentially leading to supra-additive effects on tyramine sensitivity. []

Q14: Does this compound show dose-dependent pharmacokinetics?

A16: Studies indicate that this compound's pharmacokinetics might not be strictly linear. While single doses of 100 mg and 150 mg showed similar pharmacokinetic profiles, multiple dosing with 150 mg three times daily resulted in higher plasma concentrations than a single 150 mg dose, suggesting some degree of accumulation. []

Q15: What animal models were used to study this compound's antidepressant effects?

A15: Researchers used various animal models, including:

  • Reversal of reserpine-induced akinesia and blepharospasm in mice and rats: this compound dose-dependently reversed these effects, indicating antidepressant-like activity. []
  • Suppression of rapid eye movement (REM) sleep in cats: this compound selectively suppressed REM sleep without disrupting the sleep-wake cycle, a characteristic shared by some antidepressants. []
  • Behavioral despair test in mice: this compound reduced immobility time, suggesting antidepressant-like effects comparable to tricyclic antidepressants. []

Q16: What were the findings of clinical trials on this compound's efficacy in treating depression?

A16: Numerous clinical trials have demonstrated this compound's efficacy in treating various forms of depression:

  • Major Depressive Disorder: this compound showed comparable efficacy to tricyclic antidepressants (TCAs) like imipramine and clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. [, , , , , , , ]
  • Dysthymia (Chronic Depression): this compound showed significant improvement compared to placebo and was comparable to imipramine. [, ]
  • Atypical Depression: this compound demonstrated improvement in symptoms, although sertraline showed a slightly higher response rate in one study. []
  • Depression in Elderly Patients: this compound was effective and well-tolerated in elderly patients, with comparable efficacy to TCAs and SSRIs. []
  • Depression with Comorbid Anxiety Disorders: this compound effectively treated depression with comorbid anxiety, although paroxetine might be superior in cases with panic disorder. []

Q17: Is there information available on this compound resistance mechanisms or cross-resistance with other antidepressants?

A17: The provided research focuses primarily on this compound's efficacy and safety profile. It doesn't delve into specific mechanisms of resistance or cross-resistance with other antidepressant classes.

Q18: What is the safety profile of this compound based on clinical trials and post-marketing surveillance?

A18: this compound generally has a favorable safety profile compared to older antidepressants like TCAs:

  • Tolerability: this compound was generally well-tolerated in clinical trials, with fewer anticholinergic side effects (dry mouth, constipation, etc.) compared to TCAs. [, , , , , ]
  • Common Side Effects: The most common side effects reported were nausea, insomnia, headache, and dizziness, which were typically mild and transient. [, , , , , ]
  • Cardiovascular Safety: this compound was generally well-tolerated in patients with cardiovascular disease, with a low risk of orthostatic hypotension. [, , ]
  • Hepatotoxicity: Unlike older MAO inhibitors, this compound showed a low risk of hepatotoxicity. [, ]

Q19: Does the research discuss any specific drug delivery or targeting strategies for this compound?

A19: The provided papers do not mention specific drug delivery or targeting approaches for this compound beyond its oral administration in various formulations.

Q20: Are there any biomarkers identified to predict this compound efficacy or monitor treatment response?

A20: The research papers don't identify specific biomarkers for predicting this compound efficacy or monitoring treatment response.

Q21: What analytical methods were used to measure this compound and its metabolites in biological samples?

A24: High-performance liquid chromatography (HPLC) was the primary analytical technique used to quantify this compound and its metabolites in plasma and milk samples. [, , , ]

Q22: Does the research address the environmental impact and degradation of this compound?

A22: The research focuses primarily on the human pharmacology and clinical applications of this compound. It doesn't provide information about its environmental impact or degradation pathways.

Q23: Does the research discuss the validation parameters for the analytical methods used?

A23: The research papers briefly mention the use of HPLC but don't delve into the specific validation parameters (accuracy, precision, specificity, etc.) for the analytical methods used.

Q24: Is there information available on quality control measures for this compound during development, manufacturing, and distribution?

A24: The provided research primarily focuses on clinical and pharmacological aspects. It doesn't discuss specific quality control measures, which are typically outlined in regulatory guidelines and manufacturing protocols.

Q25: Does this compound induce any significant immunological responses?

A25: The research papers primarily focus on this compound's effects on the central nervous system and don't provide information about its potential immunogenicity or ability to elicit immune responses.

Q26: Does this compound interact with any drug transporters?

A26: The research papers don't specifically mention any interactions of this compound with drug transporters.

Q27: Does this compound induce or inhibit drug-metabolizing enzymes?

A31: Research indicates that this compound is primarily metabolized by CYP2C19 and FMOs. [, , ] Additionally, one study found that this compound can inhibit CYP2C19 activity, potentially leading to interactions with drugs metabolized by this enzyme. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.